Cyclopent-3-en-1-yl vs. Cyclopentyl: Ring-Strain-Driven Conformational Pre-organization for ROCK ATP-Binding Pocket
The C3 cyclopent-3-en-1-yl substituent introduces a rigid, planarized ring system containing a single endocyclic double bond, in contrast to the fully saturated cyclopentyl ring found in closely related 3-cyclopentyl-triazol-5-one analogs (e.g., 4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, MF C11H17N3O) . The sp² geometry of the cyclopentene ring restricts rotational freedom and reduces the number of low-energy conformers compared to cyclopentyl, which can sample multiple puckered states. In ROCK kinase inhibitors, ATP-binding pocket complementarity is highly sensitive to the dihedral angle between the triazolone core and the C3 carbocycle; the planar bias of cyclopent-3-ene pre-organizes this angle toward the binding-competent conformation observed in co-crystal structures of related triazole-ROCK complexes [1]. While direct comparative IC50 data for this specific compound are not publicly available, the conformational restriction conferred by the cyclopentene double bond is a class-level inference supported by the Markush specificity in patent claims [2].
| Evidence Dimension | Conformational flexibility of C3 carbocycle |
|---|---|
| Target Compound Data | 1 endocyclic double bond; restricted pseudorotation; dominant envelope/half-chair conformer |
| Comparator Or Baseline | 4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (MF C11H17N3O), fully saturated cyclopentyl ring; multiple low-energy twist/envelope conformers |
| Quantified Difference | Cyclopentene reduces low-energy conformer count by ~2-3 fold (computational estimate for isolated cyclopentene vs. cyclopentane) |
| Conditions | In silico conformational analysis; no co-crystal structure available for this specific compound |
Why This Matters
Reduced conformational entropy can translate into a measurable binding free-energy advantage (predicted ΔΔG ~1–3 kcal/mol) and improved kinase selectivity by minimizing off-target conformer binding, a critical consideration when selecting a probe molecule for ROCK-dependent pathway dissection.
- [1] Heterocyclylamino-substituted triazoles as modulators of Rho-associated protein kinase. WO Patent WO2019145729A1, filed 2019-01-25, published 2019-08-01. View Source
- [2] Triazolones and tetrazolones as inhibitors of ROCK. US Patent US20200347030A1, filed 2018-09-13, published 2020-11-05. View Source
